
3-(5-nitropyridin-2-yl)-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-nitropyridin-2-yl)-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound that features a pyridine ring substituted with a nitro group at the 5-position and a pyrimidine ring with a propyl group at the 6-position and a sulfanylidene group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-nitropyridin-2-yl)-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one typically involves multi-step reactions starting from commercially available precursors. One common route involves the nitration of pyridine to introduce the nitro group, followed by the formation of the pyrimidine ring through cyclization reactions. The propyl and sulfanylidene groups are introduced through subsequent substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-(5-nitropyridin-2-yl)-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The sulfanylidene group can be oxidized to a sulfoxide or sulfone.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. Substitution reactions often require strong bases or nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the sulfanylidene group yields sulfoxide or sulfone derivatives .
科学的研究の応用
3-(5-nitropyridin-2-yl)-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions and inhibition.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(5-nitropyridin-2-yl)-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrimidine ring can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of the target, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-nitropyridine: Similar in structure but lacks the pyrimidine ring and sulfanylidene group.
6-propyl-2-sulfanylidene-1H-pyrimidin-4-one: Lacks the nitro-substituted pyridine ring.
5-nitropyridin-2-ylazo derivatives: Similar nitro-substituted pyridine ring but different functional groups.
Uniqueness
3-(5-nitropyridin-2-yl)-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
79932-97-1 |
|---|---|
分子式 |
C12H12N4O3S |
分子量 |
292.32 g/mol |
IUPAC名 |
3-(5-nitropyridin-2-yl)-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H12N4O3S/c1-2-3-8-6-11(17)15(12(20)14-8)10-5-4-9(7-13-10)16(18)19/h4-7H,2-3H2,1H3,(H,14,20) |
InChIキー |
VLDCOPCNFZRSQC-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=O)N(C(=S)N1)C2=NC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


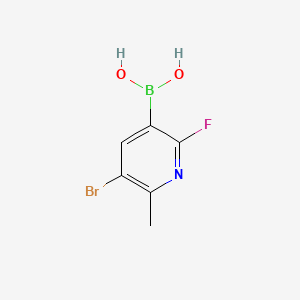



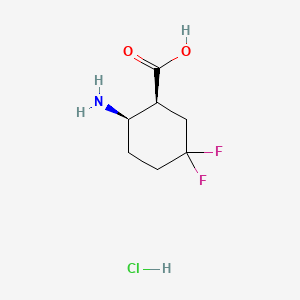
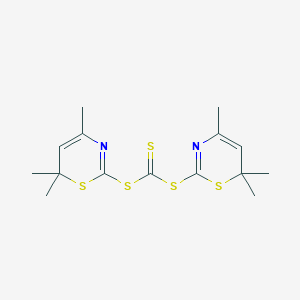
![(1S)-9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene](/img/structure/B14021498.png)
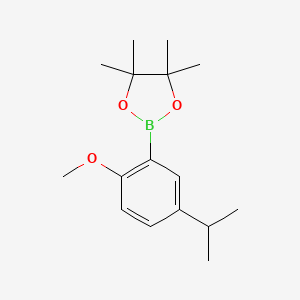

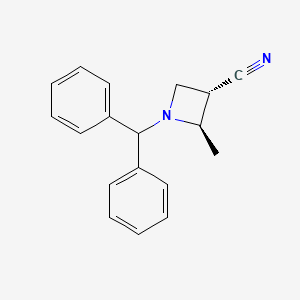
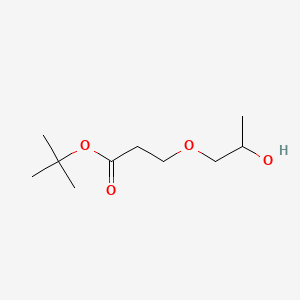

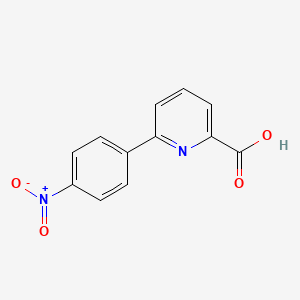
![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl-](/img/structure/B14021557.png)
